molecular formula C14H16N2O2S B183598 4-amino-N-(3,5-dimethylphenyl)benzenesulfonamide CAS No. 874212-15-4

4-amino-N-(3,5-dimethylphenyl)benzenesulfonamide

Cat. No. B183598
M. Wt: 276.36 g/mol
InChI Key: CZOMDJJAFZSMPA-UHFFFAOYSA-N
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Description

4-amino-N-(3,5-dimethylphenyl)benzenesulfonamide is an organic compound with the molecular formula C14H16N2O2S . It has a molecular weight of 276.36 g/mol .


Molecular Structure Analysis

The molecule is bent at the S atom with a C-SO2-NH-C torsion angle . The two benzene rings are tilted relative to each other . The InChI code for this compound is 1S/C14H16N2O2S/c1-10-7-11(2)9-13(8-10)16-19(17,18)14-5-3-12(15)4-6-14/h3-9,16H,15H2,1-2H3 .


Physical And Chemical Properties Analysis

This compound has a melting point of 149°C . It has a topological polar surface area of 80.6 Ų and a complexity of 373 . The compound has a XLogP3 value of 2.3, indicating its partition coefficient between octanol and water .

Scientific Research Applications

  • Synthesis and Structural Characterization : This compound is involved in the synthesis of various sterically hindered organic molecules. These molecules are structurally characterized through techniques like X-ray single crystal diffraction and quantum-chemical calculations, providing insights into their molecular-electronic structure and kinetic properties (Rublova et al., 2017).

  • Pharmacological Analysis : Derivatives of this compound have been synthesized and evaluated for their pharmacological properties. These derivatives demonstrate activities such as antibacterial, α-glucosidase inhibition, and cytotoxicity, indicating potential for therapeutic applications (Abbasi et al., 2016).

  • Nonsteroidal Anti-Inflammatory Drug (NSAID) Research : Certain analogues of the compound are closely related to the fenamate class of NSAIDs. Their structures, characterized by extensive hydrogen bonding, suggest potential for anti-inflammatory applications (Siddiqui et al., 2008).

  • Photodynamic Therapy for Cancer Treatment : Some derivatives of this compound have been found to have high singlet oxygen quantum yield, indicating their potential use as photosensitizers in photodynamic therapy, an alternative treatment for cancer (Pişkin et al., 2020).

  • Biological Screening : Research has been conducted on synthesizing and estimating the biological potential of various N-dimethylphenyl substituted derivatives, which show moderate to good activities against Gram-negative and Gram-positive bacteria, as well as enzyme inhibition potential (Aziz‐ur‐Rehman et al., 2014).

  • Molecular Docking and Density Functional Theory (DFT) Calculations : Studies include the synthesis of new benzenesulfonamide derivatives and their evaluation through molecular docking and DFT calculations, assessing their potential as inhibitors for various enzymes and receptors (Fahim & Shalaby, 2019).

  • Photophysical and Photochemical Properties : Investigations into the photophysical and photochemical properties of zinc(II) phthalocyanines substituted with benzenesulfonamide units have been conducted, providing insights into their potential applications in photocatalysis and phototherapy (Öncül et al., 2021).

  • Anticonvulsant Activity : Research has explored the anticonvulsant activity of certain benzenesulfonamide derivatives, indicating their potential in developing new treatments for epilepsy and related conditions (Robertson et al., 1987).

  • Anticancer Activity : Studies have been conducted on the synthesis and anticancer activity of novel benzenesulfonamide derivatives, evaluating their efficacy against various cancer cell lines and assessing their pharmacokinetic properties through ADMET studies (Karakuş et al., 2018).

Safety And Hazards

The compound is classified as an irritant . Further safety and hazard information is not available in the retrieved resources.

properties

IUPAC Name

4-amino-N-(3,5-dimethylphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-10-7-11(2)9-13(8-10)16-19(17,18)14-5-3-12(15)4-6-14/h3-9,16H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZOMDJJAFZSMPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40544791
Record name 4-Amino-N-(3,5-dimethylphenyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-(3,5-dimethylphenyl)benzenesulfonamide

CAS RN

874212-15-4
Record name 4-Amino-N-(3,5-dimethylphenyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Yu, L Zhang, S Yan, P Wang, T Sanchez… - Journal of Enzyme …, 2012 - Taylor & Francis
Four series of forty-five nitrogen-containing polyhydroxylated aromatics based on caffeic acid phenethyl ester were designed and synthesized as HIV-1 integrase (IN) inhibitors. Most of …
Number of citations: 10 www.tandfonline.com

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